molecular formula C6H10F3N3O3 B13531808 4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid

4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid

Cat. No.: B13531808
M. Wt: 229.16 g/mol
InChI Key: RXDJROGRZQWSJG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)imidazolidin-2-one; trifluoroacetic acid is a compound that combines the structural features of imidazolidin-2-one and trifluoroacetic acid Imidazolidin-2-one is a five-membered ring containing two nitrogen atoms and a carbonyl group, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method is the direct incorporation of the carbonyl group into 1,2-diamines, which can be achieved using phosgene in combination with a base such as a tertiary amine . Another approach involves the diamination of olefins or the intramolecular hydroamination of linear urea derivatives . The reaction conditions often require the use of metal catalysts or organocatalysts to facilitate the formation of the imidazolidin-2-one ring.

Industrial Production Methods

Industrial production of 4-(aminomethyl)imidazolidin-2-one may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)imidazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the amino group and the imidazolidinone ring allows for diverse reactivity.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used to oxidize the amino group to a nitro group or other oxidized forms.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol or the imidazolidinone ring to an imidazolidine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonyl carbon, using reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carbonyl group may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with target molecules, influencing their function. The trifluoroacetic acid moiety can enhance the compound’s acidity and reactivity, facilitating its interaction with biological targets .

Comparison with Similar Compounds

4-(Aminomethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives and similar compounds:

The uniqueness of 4-(aminomethyl)imidazolidin-2-one lies in its combination of the imidazolidinone ring with an amino group and trifluoroacetic acid, providing distinct chemical and biological properties.

Properties

Molecular Formula

C6H10F3N3O3

Molecular Weight

229.16 g/mol

IUPAC Name

4-(aminomethyl)imidazolidin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H9N3O.C2HF3O2/c5-1-3-2-6-4(8)7-3;3-2(4,5)1(6)7/h3H,1-2,5H2,(H2,6,7,8);(H,6,7)

InChI Key

RXDJROGRZQWSJG-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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